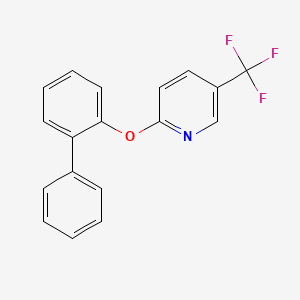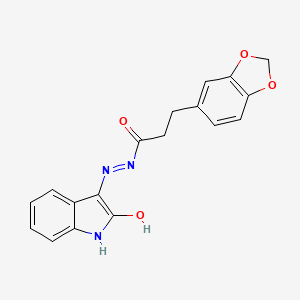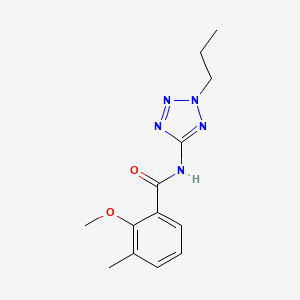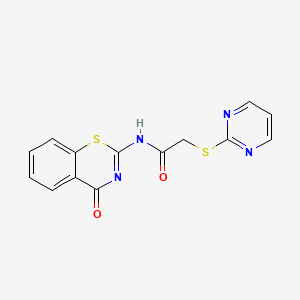
2-(2-biphenylyloxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-biphenylyloxy)-5-(trifluoromethyl)pyridine, commonly known as BPTP, is a synthetic compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
BPTP binds to the allosteric site of mGluR5, which prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in the regulation of synaptic plasticity. The selective antagonism of mGluR5 by BPTP has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and physiological effects:
BPTP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia. These effects are believed to be mediated by the inhibition of mGluR5 signaling.
Avantages Et Limitations Des Expériences En Laboratoire
BPTP has several advantages as a tool compound for scientific research. It has high selectivity and potency for mGluR5, which allows for specific modulation of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, BPTP has limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
For the use of BPTP include the investigation of mGluR5 in the regulation of pain, the development of more potent and selective antagonists, and the use of BPTP in combination with other compounds to investigate complex neurological processes.
Méthodes De Synthèse
The synthesis of BPTP involves the reaction between 2-biphenylylboronic acid and 5-(trifluoromethyl)pyridine-2-boronic acid in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography. This method has been shown to yield BPTP with high purity and yield.
Applications De Recherche Scientifique
BPTP has been primarily used in scientific research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, learning, and memory. The use of BPTP has allowed researchers to investigate the role of mGluR5 in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
2-(2-phenylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-10-11-17(22-12-14)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVFXLKZICUZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)


![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)



